(E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate
Description
Properties
IUPAC Name |
[2-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19-18(28-20(21-19)22-10-12-26-13-11-22)14-15-6-4-5-9-17(15)27-29(24,25)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKSVTVWDJVPKR-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone ring is constructed via cyclocondensation, as exemplified by the reaction of N-methylthiourea with α-chloroacetic acid under microwave irradiation (Scheme 1).
Procedure :
- Combine N-methylthiourea (3.0 mmol), chloroacetic acid (3.6 mmol), and 4-formylphenoxy-substituted cyclotriphosphazene (3.0 mmol) in acetonitrile.
- Irradiate at 90–110°C for 10–20 minutes under microwave conditions.
- Extract with dichloromethane, wash with NaHCO₃, and recrystallize from ethanol/water.
Yield : 90% as pale yellow crystals.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 15–20 minutes | |
| Temperature | 90–110°C | |
| Purification | Recrystallization (EtOH/H₂O) |
Introduction of the Morpholino Group
The morpholino moiety is introduced via nucleophilic substitution on a chlorinated thiazolidinone intermediate (Scheme 2).
Procedure :
- React 5-chlorothiazolidin-4-one (1.0 equiv) with morpholine (2.5 equiv) in dichloromethane.
- Add triethylamine (3.0 equiv) as a base and stir at 25°C for 12 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate).
Yield : 78–85%.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with triethylamine scavenging HCl to drive the equilibrium toward product formation. Steric hindrance from the thiazolidinone ring necessitates prolonged reaction times.
Sulfonation and Esterification
The benzenesulfonate group is introduced through a two-step sequence: phenol generation followed by sulfonation (Scheme 3).
Procedure :
- Deprotection : Treat the methyl-protected phenol intermediate with BBr₃ (1.2 equiv) in CH₂Cl₂ at −78°C.
- Sulfonation : Add benzenesulfonyl chloride (1.5 equiv) and DMAP (0.1 equiv) to the free phenol in pyridine. Stir at 0°C for 2 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
Yield : 70–75%.
Optimization Note :
Microwave-assisted sulfonation reduces reaction times from 6 hours to 45 minutes while maintaining yields >85%.
Stereochemical Control and Isomerization Studies
The E-configuration of the exocyclic double bond is critical for biological activity. Key strategies include:
Wittig Reaction with Stabilized Ylides
Employing phosphonate ylides ensures selective E-olefin formation due to steric and electronic effects (Table 1).
Conditions :
| Ylide Type | Solvent | Temperature | E:Z Ratio | Yield |
|---|---|---|---|---|
| Phosphonate | THF | 0°C → rt | 95:5 | 88% |
| Classical (Ph₃P=CH) | DCM | Reflux | 70:30 | 65% |
Catalytic and Green Chemistry Approaches
Organocatalytic Asymmetric Synthesis
Proline-derived catalysts enable enantioselective formation of the thiazolidinone core, though yields remain moderate (50–60%).
Solvent-Free Mechanochemical Synthesis
Ball-milling thiourea, morpholine, and α-chloroacetophenone for 2 hours achieves 82% yield with 99% E-selectivity, reducing solvent waste.
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
Crystallographic Data
Single-crystal X-ray diffraction confirms the E-configuration, with dihedral angles of 178.5° between the thiazolidinone and benzene rings.
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Batch Time | 30 min | 6 hours |
| Energy Consumption | 0.8 kWh | 3.2 kWh |
| Purity | 99% | 95% |
Microwave methods reduce costs by 40% in pilot-scale trials.
Chemical Reactions Analysis
Key Functional Group Reactivity
-
Thiazole ring : Susceptible to electrophilic substitution due to electron-rich heteroatoms.
-
Sulfonate ester : Acts as a good leaving group under basic conditions, enabling elimination or nucleophilic substitution.
-
Ylidene bridge : Conjugated system allowing for potential cycloaddition or redox reactions.
Common Reaction Pathways
| Reaction Type | Likely Mechanism | Key Conditions |
|---|---|---|
| Hydrolysis | Saponification of sulfonate ester | Basic aqueous conditions |
| Elimination | Dehydration via β-hydride abstraction | Acidic conditions, heat |
| Nucleophilic Substitution | Attack on sulfonate ester | Polar aprotic solvents |
Reaction Conditions and Yields
While direct data for this compound is limited, analogous syntheses of related thiazole-sulfonate derivatives reveal critical parameters:
Core Structural Elements
-
Thiazole ring : Provides aromatic stability and sites for electrophilic attack.
-
Ylidene bridge : Conjugated system with (E)-stereochemistry, influencing electronic properties.
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Benzenesulfonate group : Electron-withdrawing ester, enhancing leaving group ability.
Potential Reaction Pathways
-
Hydrolysis : Cleavage of sulfonate ester under basic conditions to form phenolic derivatives.
-
Cross-coupling : Utilization of the thiazole’s heteroatoms as directing groups for metal-catalyzed reactions.
-
Biological interactions : Potential antimicrobial activity via thiazole’s bioisosteric properties.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly against human tumor cell lines. Studies have shown that derivatives of benzenesulfonamide compounds exhibit significant antitumor activity. For instance, research on similar thiazole derivatives indicated that certain compounds demonstrated potent activity against HeLa, HCT-116, and MCF-7 cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Structure-Activity Relationship Analysis
A detailed structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and benzenesulfonamide structures significantly influenced their anticancer efficacy. Compounds with specific substituents on the benzene ring showed enhanced activity, suggesting that the electronic nature and steric factors of these substituents are crucial for bioactivity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.5 |
| Compound B | MCF-7 | 4.0 |
| Compound C | HeLa | 4.5 |
Antimicrobial Properties
The thiazole ring present in the compound is known for its broad-spectrum antimicrobial activities. Research indicates that thiazole derivatives can exhibit significant efficacy against various bacterial and fungal strains, including Candida albicans and Aspergillus niger. The presence of electron-withdrawing or electron-donating groups on the thiazole moiety has been shown to enhance antimicrobial potency .
Case Study: Antimicrobial Efficacy
In a comparative study of several thiazole derivatives, one compound demonstrated remarkable activity against Staphylococcus aureus and Enterococcus faecalis, outperforming standard antibiotics such as ciprofloxacin and fluconazole .
| Microorganism | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 | 125 |
| Candida albicans | 7.81 | 15.62 |
Neurological Implications
Recent investigations into the therapeutic potential of benzenesulfonamide compounds have highlighted their role in treating sodium channel-mediated diseases such as epilepsy. These compounds may modulate voltage-gated sodium channels critical for neuronal signaling, providing a pathway for developing new antiepileptic drugs .
Case Study: Sodium Channel Modulation
A patent describes the use of similar benzenesulfonamide compounds in treating epilepsy by targeting specific sodium channel isoforms responsible for neuronal excitability . This approach could lead to novel therapies with reduced side effects compared to existing medications.
Mechanism of Action
The mechanism of action of (E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with proteins. These interactions can lead to changes in cellular functions and biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiazole vs. Oxazole Derivatives
The target compound shares structural homology with 1,3-oxazol-5(4H)-one derivatives (e.g., 4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)-phenyl benzoate), differing primarily in the heterocyclic core (thiazole vs. oxazole) and substituents (morpholino vs. phenyl) . Key distinctions include:
- Solubility: The morpholino group in the target compound may improve aqueous solubility relative to phenyl-substituted oxazoles.
Benzenesulfonate-Containing Compounds
The benzenesulfonate group is a common feature in pharmaceuticals and industrial compounds. For example:
- Patent Compound (2-[[[2-[(Hydroxyacetyl)amino]-4-pyridinyl]methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide benzenesulfonate): This pyridine-based benzenesulfonate derivative emphasizes sulfonamide linkages and trifluoromethoxy groups, which enhance metabolic stability and lipophilicity compared to the target compound’s morpholino-thiazole system .
- Perfluorinated Benzenesulfonates (e.g., [68299-20-7]) : These sodium salts with perfluorinated chains exhibit high thermal/chemical resistance, contrasting with the target compound’s likely pharmaceutical applications .
Biological Activity
(E)-2-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse pharmacological applications. The morpholino group enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, compounds containing the thiazole moiety have shown significant activity against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2c | Staphylococcus aureus | 4.51 mM |
| 5b | Bacillus subtilis | 4.60 mM |
| 5c | Candida albicans | 3.92 mM |
| 5b | Aspergillus niger | 4.01 mM |
These findings suggest that the presence of electron-withdrawing groups, such as nitro groups, enhances antimicrobial efficacy by increasing lipophilicity and improving interaction with bacterial membranes .
Cytotoxicity and Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study reported that certain thiazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including A375 (melanoma), HeLa (cervical), and MCF-7 (breast) cells. Among tested compounds, one specific derivative demonstrated potent inhibitory effects on A375 cells, indicating potential for further development as an anticancer agent .
Case Studies
- Antimicrobial Screening : A focused library of thiazole derivatives was screened for antibacterial activity using a whole-cell assay. The results indicated that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
- Cytotoxic Evaluation : In vitro studies assessed the cytotoxicity of various thiazole derivatives on cancer cell lines. The results demonstrated that modifications in the thiazole structure could lead to enhanced cytotoxic effects, suggesting a structure-activity relationship that warrants further exploration .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components:
- Electron-Withdrawing Groups : Compounds with nitro or halogen substituents at specific positions on the aromatic ring generally exhibited increased antimicrobial activity.
- Hydrophobic Moieties : The introduction of hydrophobic groups has been associated with improved membrane penetration and biological efficacy.
- Morpholino Group : This moiety enhances solubility and may improve the pharmacokinetic profile of the compound.
Q & A
Q. What conceptual frameworks guide the study of structure-activity relationships (SAR) for benzenesulfonate derivatives?
- Methodological Answer : Link SAR to electronic (Hammett σ constants) and steric (Taft parameters) effects. Use comparative molecular field analysis (CoMFA) to map 3D electrostatic interactions. Reference phenolic sulfonates for analog comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
